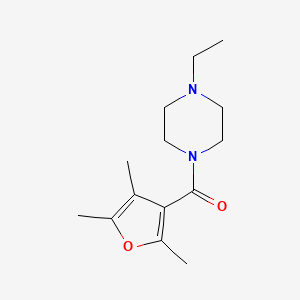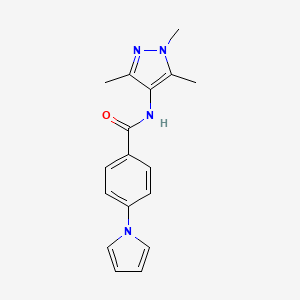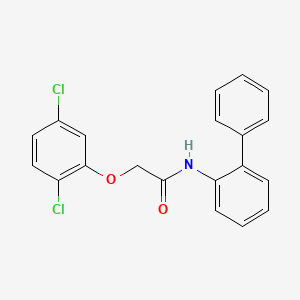![molecular formula C15H20FN3O B7504110 N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide, commonly known as CPP-115, is a synthetic compound that has been studied for its potential use as a treatment for various neurological disorders. It belongs to the class of compounds known as piperazines, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that plays a role in regulating neuronal activity. Additionally, CPP-115 has been found to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for use in lab experiments. It is a highly potent inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. Additionally, CPP-115 has been found to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further research.
However, there are also limitations to the use of CPP-115 in lab experiments. Its complex synthesis process and high cost may limit its availability for use in research. Additionally, the exact mechanism of action of CPP-115 is not fully understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of research is the potential use of CPP-115 as a treatment for epilepsy, addiction, and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of CPP-115 in humans.
Another area of research is the development of new compounds that are more potent and selective inhibitors of GABA aminotransferase. These compounds could have improved therapeutic potential and fewer side effects compared to CPP-115.
Finally, further research is needed to fully understand the mechanism of action of CPP-115 and its effects on neuronal activity. This could lead to the development of new treatments for a variety of neurological disorders.
Synthesemethoden
CPP-115 can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of CPP-115 involves the use of several reagents and solvents, making it a complex process. However, the yield of CPP-115 is high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been studied for its potential use as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been found to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-7-9-19(10-8-18)15(20)17-13-5-6-13/h1-4,13H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCTPUKWPETEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)


![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)
![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)


![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)

![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)

